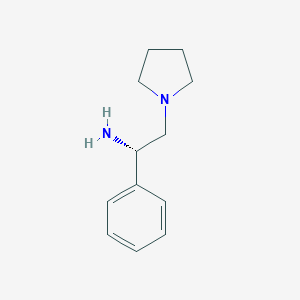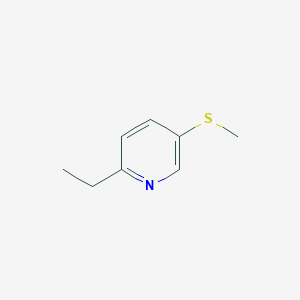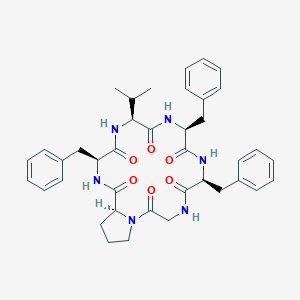
Cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl), also known as cyclo-(GPVPAF), is a cyclic peptide that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This peptide is composed of six amino acids and has a unique cyclic structure that offers several advantages over linear peptides.
Mécanisme D'action
The mechanism of action of Cyclo-(GPVPAF) is not fully understood, but it is believed to interact with various cellular targets to exert its biological effects. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, as well as inhibit the growth of pathogenic microorganisms.
Effets Biochimiques Et Physiologiques
Cyclo-(GPVPAF) has been shown to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of pro-inflammatory cytokines, and the enhancement of antioxidant enzymes. It has also been shown to promote wound healing and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Cyclo-(GPVPAF) is its cyclic structure, which offers greater stability and resistance to proteolytic degradation compared to linear peptides. This makes it an ideal candidate for use in various lab experiments. However, the synthesis of cyclic peptides can be challenging and time-consuming, which can be a limitation in some cases.
Orientations Futures
There are several future directions for the research on Cyclo-(GPVPAF). One area of interest is the development of novel drug delivery systems for this peptide, which could enhance its therapeutic efficacy and reduce potential side effects. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, Cyclo-(GPVPAF) is a promising cyclic peptide that has demonstrated significant therapeutic potential in various disease conditions. Its unique structure and biological properties make it an attractive candidate for further research and development.
Méthodes De Synthèse
Cyclo-(GPVPAF) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cyclization of the peptide using a suitable coupling agent. The resulting cyclic peptide can be purified using high-performance liquid chromatography (HPLC) and characterized using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Cyclo-(GPVPAF) has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of infectious diseases, inflammatory disorders, and oxidative stress-related conditions.
Propriétés
Numéro CAS |
144838-26-6 |
|---|---|
Nom du produit |
Cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl) |
Formule moléculaire |
C39H46N6O6 |
Poids moléculaire |
694.8 g/mol |
Nom IUPAC |
(6S,9S,12S,15S,18S)-6,9,15-tribenzyl-12-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C39H46N6O6/c1-25(2)34-39(51)43-30(22-27-15-8-4-9-16-27)36(48)41-29(21-26-13-6-3-7-14-26)35(47)40-24-33(46)45-20-12-19-32(45)38(50)42-31(37(49)44-34)23-28-17-10-5-11-18-28/h3-11,13-18,25,29-32,34H,12,19-24H2,1-2H3,(H,40,47)(H,41,48)(H,42,50)(H,43,51)(H,44,49)/t29-,30-,31-,32-,34-/m0/s1 |
Clé InChI |
ICFMHQOZABXAMR-JOBLXHLTSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES canonique |
CC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Synonymes |
CGPPVPP cyclo(Gly-Pro-Phe-Val-Phe-Phe) cyclo(glycyl-prolyl-phenylalanyl-valyl-phenylalanyl-phenylalanyl) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



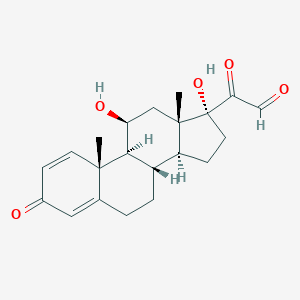
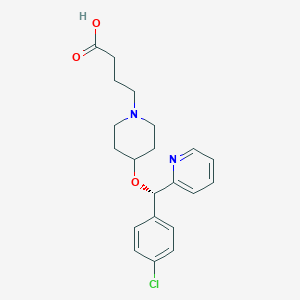
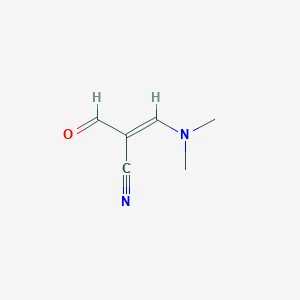
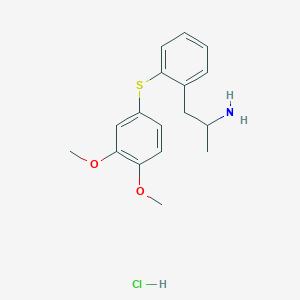
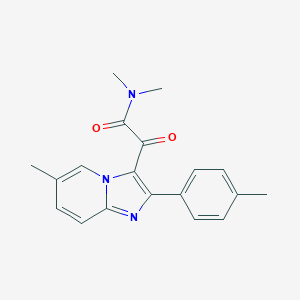
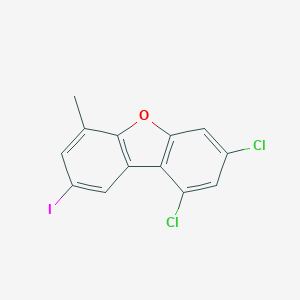
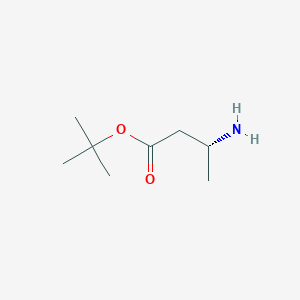
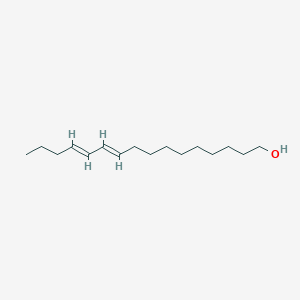
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)
